N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

SYK FLT3 IC50

TAK-659 is the definitive SYK/FLT3 dual inhibitor for AML and B-cell lymphoma research where pharmacological precision is non-negotiable. Unlike FLT3-sparing agents (entospletinib) or promiscuous SYK inhibitors (fostamatinib, cerdulatinib), TAK-659 delivers clean dual target engagement with >50-fold selectivity over 290 kinases—enabling unambiguous pathway attribution. Its 96% tumor growth inhibition in MV-4-11 FLT3-ITD xenografts and selective tumor-cell apoptosis validated in CLL co-cultures make it the compound of choice for translational AML and immunooncology programs. Oral bioavailability and defined PK/PD support flexible in vivo combination dosing schedules.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 922925-29-9
Cat. No. B2364891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS922925-29-9
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O
InChIInChI=1S/C19H17F3N2O3/c1-27-16-11-12(8-9-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26)
InChIKeyPXGHVWOAUOCHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (TAK-659): A Dual SYK/FLT3 Inhibitor for Oncology and Inflammation Research


N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide, commonly designated TAK-659 (also known as mivavotinib), is a synthetic small-molecule kinase inhibitor belonging to the heteroaromatic pyrrolidinone class [1]. It functions as a reversible, ATP-competitive, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-related tyrosine kinase 3 (FLT3) [2]. TAK-659 is currently under clinical investigation for relapsed/refractory acute myeloid leukemia (AML), B-cell lymphoma, and advanced solid tumors [1][3].

Why SYK Inhibitors Are Not Interchangeable: The Case for Procuring N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (TAK-659)


SYK-targeted inhibitors exhibit profound pharmacological divergence in kinase selectivity spectra, auxiliary target engagement (e.g., FLT3 vs. JAK), cellular potency, and context-dependent efficacy in hematological malignancies. Simple in-class substitution based solely on SYK inhibition is unreliable because compounds like fostamatinib preferentially inhibit Lyn and Lck, entospletinib spares FLT3, and cerdulatinib co-inhibits JAK family members, each producing distinct biological and clinical profiles [1][2]. The specific substitution pattern of the 2-trifluoromethylbenzamide core in TAK-659 directly underpins its dual SYK/FLT3 pharmacology [1][3], meaning regioisomers or close structural analogs cannot be presumed to replicate its target engagement or antiproliferative signature.

Head-to-Head Quantitative Differentiation of N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (TAK-659) Against Key SYK Inhibitors


TAK-659 Exhibits Sub-5 nM Dual Inhibition of SYK and FLT3, Surpassing Fostamatinib and Entospletinib in Target Potency

TAK-659 inhibits purified SYK and FLT3 enzymes with IC50 values of 4.3 nM and 4.6 nM, respectively [1]. In contrast, the clinically approved SYK inhibitor fostamatinib (as its active metabolite R406) exhibits an SYK IC50 of 41 nM and is approximately 5-fold less potent against FLT3 . The selective SYK inhibitor entospletinib shows an SYK IC50 of 7.7 nM but displays 13- to >1000-fold cellular selectivity against FLT3, functionally sparing this kinase . Thus, TAK-659 provides 9.5-fold greater SYK potency than fostamatinib and uniquely combines equipotent dual SYK/FLT3 blockade not offered by either comparator.

SYK FLT3 IC50

Broad Kinase Selectivity: TAK-659 Demonstrates >50-Fold Selectivity for SYK/FLT3 Across 290 Kinases

In a broad kinase panel screen encompassing 290 protein kinases, TAK-659 achieved more than 50-fold selectivity for its primary targets SYK and FLT3 over all other kinases tested [1]. By comparison, fostamatinib's active metabolite R406 inhibits Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) with similar potency to its SYK IC50 (41 nM), indicating a less selective profile . Cerdulatinib, another dual inhibitor, co-targets JAK1/2/3 and TYK2 with IC50 values of 12, 6, 8, and 0.5 nM, respectively, alongside SYK (IC50 = 32 nM) , producing a markedly broader kinome footprint.

kinase selectivity off-target safety

TAK-659 Demonstrates Superior Antiproliferative Activity in FLT3-Mutated Primary AML Cells Compared to Other SYK Inhibitors

In a direct head-to-head study using primary AML patient samples, TAK-659 at 0.05 µM and 0.5 µM reduced median proliferation to 56% and 19% of untreated controls, respectively [1]. Fostamatinib required 0.1 µM and 1 µM to achieve 74% and 27% residual proliferation, while cerdulatinib at 0.01 µM and 0.05 µM only reduced proliferation to 86% and 66% [1]. Notably, the antiproliferative effects of TAK-659 and fostamatinib were significantly higher in FLT3-mutated versus FLT3-wildtype patients (Mann–Whitney U test; p = 0.0132 for TAK-659, p = 0.0233 for fostamatinib) [1], but only TAK-659 combines this genotype-dependent efficacy with the low-nanomolar proliferation suppression shown in Table 1.

AML FLT3-ITD antiproliferative

In Vivo Tumor Growth Inhibition in AML Xenograft Models: TAK-659 Monotherapy Achieves 96% TGI in FLT3-ITD-Driven Tumors

Daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the MV-4-11 AML xenograft model harboring FLT3-ITD mutations, and 66% TGI in the FLT3-wildtype KG-1 model [1]. While fostamatinib is not typically benchmarked in FLT3-ITD AML models due to its weaker FLT3 activity (~5-fold less potent than against SYK ), entospletinib was designed to spare FLT3 entirely , making it therapeutically unsuitable for FLT3-ITD-driven malignancies. TAK-659 thus uniquely bridges SYK and FLT3 inhibition in a single oral agent with demonstrated in vivo efficacy in the molecularly defined AML subset most relevant to FLT3-driven disease.

xenograft FLT3-ITD TGI

TAK-659 Induces Apoptosis Selectively in Tumor Cells While Sparing Non-Tumor Cells: A Differentiating Safety Feature

TAK-659 induces cell death in tumor cells but not in non-tumor cells, as demonstrated in chronic lymphocytic leukemia (CLL) and EBV-associated lymphoma models [1]. In a murine EBV-lymphoma model, TAK-659 prevented splenomegaly and tumor development by inducing apoptosis specifically in LMP2A-expressing tumor cells while sparing normal B cells [1]. This tumor-selective killing contrasts with the broader cytotoxic profile of multi-kinase SYK/JAK inhibitors such as cerdulatinib, whose JAK co-inhibition impacts normal hematopoietic cytokine signaling .

apoptosis tumor selectivity CLL

Cellular Antiproliferative EC50 in Lymphoma and AML Lines Confirms TAK-659 Translates Biochemical Potency into Cellular Efficacy

In cultured human tumor cell lines, TAK-659 inhibited hematopoietic cell growth with EC50 values ranging from 11 to 775 nM across sensitive systems including diffuse large B-cell lymphoma (DLBCL) and AML [1]. This cellular potency range is consistent with its biochemical IC50 values and confirms efficient cell penetration and target engagement. By comparison, cerdulatinib exhibits IC50 values of 0.05–2.1 µM against a panel of DLBCL lines , indicating that TAK-659 can achieve comparable or superior cellular growth inhibition at lower effective concentrations.

cellular EC50 DLBCL AML

Optimal Application Scenarios for Procuring N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (TAK-659) in Preclinical Research


FLT3-ITD-Positive AML Preclinical Efficacy Studies

TAK-659 is the compound of choice for in vivo and in vitro AML studies requiring dual SYK/FLT3 inhibition in FLT3-ITD-mutated models. The 96% TGI achieved in MV-4-11 xenografts [1] and the statistically significant antiproliferative advantage in FLT3-mutated primary patient cells (p = 0.0132) [2] directly support its selection over FLT3-sparing agents like entospletinib or less FLT3-potent inhibitors like fostamatinib.

SYK/FLT3 Dual-Pathway Mechanistic Dissection

For studies requiring simultaneous interrogation of both SYK-mediated BCR signaling and FLT3-driven proliferative pathways without confounding JAK or Lyn/Lck co-inhibition, TAK-659 provides a cleaner pharmacological tool. Its >50-fold selectivity window over 290 kinases [1] contrasts with the broader kinome footprints of cerdulatinib (JAK1/2/3, TYK2) and fostamatinib (Lyn, Lck) [3][4], enabling more definitive pathway attribution in signaling experiments.

Tumor-Selective Apoptosis Screening in B-Cell Malignancies

TAK-659's demonstrated ability to induce apoptosis in tumor cells while sparing non-tumor cells, validated in CLL co-culture systems and EBV-lymphoma models [1][2], makes it the preferred SYK inhibitor for phenotypic screening cascades where discrimination between malignant and normal B-cell survival is a critical assay endpoint.

Combination Immuno-Oncology Regimen Development

TAK-659 has entered clinical combination trials with nivolumab (anti-PD-1) and NKTR-214 (IL-2 pathway agonist) [1][2], providing a translational rationale for its use in preclinical syngeneic tumor models investigating SYK/FLT3 inhibition in the context of immune checkpoint modulation. Its oral bioavailability and defined PK/PD relationship facilitate combination dosing schedules in murine models.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.